molecular formula C10H10ClNO5S B12823812 4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride

4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride

Cat. No.: B12823812
M. Wt: 291.71 g/mol
InChI Key: FJBREARPLMRGBL-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO5S. It is a derivative of benzenesulfonyl chloride, featuring a methoxy group and an oxazolidinone ring. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with oxazolidinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Typical solvents for these reactions are dichloromethane, acetonitrile, and tetrahydrofuran.

    Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with amino groups in proteins, leading to the formation of stable sulfonamide bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methyl-benzenesulfonyl chloride: Similar in structure but with a methyl group instead of the oxazolidinone ring.

    4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride: Contains an oxadiazole ring instead of the oxazolidinone ring.

Uniqueness

4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride is unique due to the presence of the oxazolidinone ring, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective modification of biomolecules and the synthesis of complex organic compounds.

Properties

Molecular Formula

C10H10ClNO5S

Molecular Weight

291.71 g/mol

IUPAC Name

4-methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride

InChI

InChI=1S/C10H10ClNO5S/c1-16-9-3-2-7(18(11,14)15)6-8(9)12-4-5-17-10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

FJBREARPLMRGBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)N2CCOC2=O

Origin of Product

United States

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